molecular formula C17H17N3O3S B5867750 N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5867750
M. Wt: 343.4 g/mol
InChI Key: RTLFZKJIENRCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as "CMPD101," is a small molecule compound that has gained interest in the scientific community due to its potential therapeutic applications. CMPD101 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making CMPD101 a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a negative regulator of insulin signaling pathways, and its inhibition by CMPD101 leads to increased insulin sensitivity and glucose uptake in target tissues. Specifically, N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide dephosphorylates the insulin receptor and downstream signaling molecules, thereby impairing insulin signaling. By inhibiting N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, CMPD101 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
CMPD101 has been shown to improve glucose tolerance, insulin sensitivity, and hepatic steatosis in animal models of obesity and insulin resistance. In vitro studies have also demonstrated that CMPD101 enhances glucose uptake in adipocytes and skeletal muscle cells. These effects are likely due to the inhibition of N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and subsequent enhancement of insulin signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using CMPD101 in lab experiments is its selectivity for N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibition, which allows for the specific study of insulin signaling pathways. However, one limitation is the potential for off-target effects, as CMPD101 may also inhibit other phosphatases. Additionally, the synthesis of CMPD101 is complex and may be challenging for some labs to replicate.

Future Directions

Future research on CMPD101 could focus on its potential therapeutic applications for type 2 diabetes and other metabolic disorders. Further studies could also investigate the potential for combination therapy with other insulin-sensitizing agents. Additionally, the development of more potent and selective N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibitors could improve the efficacy of these compounds for therapeutic use.

Synthesis Methods

The synthesis of CMPD101 involves several steps, starting with the reaction of 4-cyanobenzenamine with N-methylglycine methyl ester to yield N-methyl-N-(4-cyanophenyl)glycine methyl ester. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-methyl-N-(4-cyanophenyl)-N-(4-methylphenylsulfonyl)glycine methyl ester. Finally, the methyl ester is hydrolyzed to yield CMPD101.

Scientific Research Applications

CMPD101 has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that CMPD101 selectively inhibits N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide activity, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of obesity and insulin resistance have demonstrated that CMPD101 treatment improves glucose tolerance, insulin sensitivity, and hepatic steatosis.

properties

IUPAC Name

N-(4-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13-3-9-16(10-4-13)24(22,23)20(2)12-17(21)19-15-7-5-14(11-18)6-8-15/h3-10H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLFZKJIENRCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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